molecular formula C22H29NO2 B7537977 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No. B7537977
M. Wt: 339.5 g/mol
InChI Key: ISEWSVBZRATECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol, also known as PPAP, is a synthetic compound that has been widely studied for its potential applications in various fields of research. PPAP belongs to the class of compounds known as phenylpropylamines and is structurally similar to amphetamines.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol is not fully understood, but it is believed to act on the dopaminergic system in the brain. 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has also been shown to increase levels of cAMP, which is involved in various cellular processes such as gene expression and neurotransmitter release. Additionally, 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which allows for precise control over the purity and concentration of the compound. Additionally, 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol. One area of research is to further investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another area of research is to explore its potential as an antidepressant and anxiolytic agent. Additionally, more research is needed to fully understand the mechanism of action of 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol and to identify potential molecular targets for the compound.

Synthesis Methods

1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-phenylpropiophenone with 3-(pyrrolidin-1-yl)propane-1,2-diol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 4-(2-phenylpropan-2-yl)phenoxy bromide to yield 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol.

Scientific Research Applications

1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has been studied extensively for its potential applications in various fields of research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, 1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

1-[4-(2-phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-22(2,18-8-4-3-5-9-18)19-10-12-21(13-11-19)25-17-20(24)16-23-14-6-7-15-23/h3-5,8-13,20,24H,6-7,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEWSVBZRATECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol

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